molecular formula C14H10N2O3 B13015608 Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B13015608
M. Wt: 254.24 g/mol
InChI Key: NHHLMBWWNPRBJJ-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a furan ring precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus oxychloride and zinc in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient synthesis pathway .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 4-pyridin-3-ylfuro[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3

InChI Key

NHHLMBWWNPRBJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CN=CC=C3

Origin of Product

United States

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